(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2. It is a spirocyclic amine, which means it contains a unique spiro structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a chloroethyl compound and a dihydropyrazolone derivative, followed by cyclization to form the spirocyclic core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of substituted spirocyclic amines.
Wissenschaftliche Forschungsanwendungen
®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride has several applications in scientific research:
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-5-Azaspiro[2.4]heptan-7-amine dihydrochloride: This compound is a stereoisomer of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride and has similar chemical properties but may exhibit different biological activities.
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one: This compound shares the spirocyclic structure but has different functional groups, leading to distinct chemical and biological properties.
Uniqueness
The uniqueness of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride lies in its specific spirocyclic structure and the presence of the methyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research in various fields, including medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C7H16Cl2N2 |
---|---|
Molekulargewicht |
199.12 g/mol |
IUPAC-Name |
(7R)-7-methyl-5-azaspiro[2.4]heptan-7-amine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-6(8)4-9-5-7(6)2-3-7;;/h9H,2-5,8H2,1H3;2*1H/t6-;;/m0../s1 |
InChI-Schlüssel |
BVLDJMARULEEGX-ILKKLZGPSA-N |
Isomerische SMILES |
C[C@@]1(CNCC12CC2)N.Cl.Cl |
Kanonische SMILES |
CC1(CNCC12CC2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.